
Toquizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toquizine: (chemical formula: C17H20N2O) is a compound classified within the neurological system drugs category . Although it may not be widely recognized, its properties and applications are worth exploring.
Preparation Methods
Synthetic Routes: Toquizine can be synthesized through various routes. While specific details may vary, the general synthetic pathway involves the following steps:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the core structure of this compound.
Functional Group Modifications: Further chemical transformations introduce functional groups (such as amino or hydroxyl groups) to enhance its pharmacological properties.
Industrial Production: Industrial-scale production of this compound typically involves large-scale synthesis using optimized conditions. These methods ensure consistent quality and yield.
Chemical Reactions Analysis
Reactivity: Toquizine undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions modify its functional groups.
Substitution: this compound can participate in substitution reactions, replacing specific atoms or groups.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Various halogens (e.g., chlorine, bromine) can replace functional groups.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis requires further research.
Scientific Research Applications
Toquizine’s applications extend across scientific disciplines:
Chemistry: It serves as a model compound for studying reactivity and functional group transformations.
Biology: Researchers explore its effects on neuronal function and neurotransmitter systems.
Medicine: Investigated for potential therapeutic applications, including neurological disorders.
Industry: this compound’s unique properties may find use in specialized chemical processes.
Mechanism of Action
Toquizine’s mechanism involves interactions with specific molecular targets and pathways within the nervous system. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While Toquizine may not be as well-known as other compounds, its distinct features set it apart. Unfortunately, I don’t have information on similar compounds at the moment.
Remember that this compound’s full potential awaits further exploration, making it an intriguing subject for scientific investigation .
properties
Molecular Formula |
C23H29N5O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C23H29N5O/c1-5-27-12-16-10-21-19(18-7-6-8-20(27)22(16)18)11-17(13-26(21)4)24-23(29)28-15(3)9-14(2)25-28/h6-9,12,17,19,21H,5,10-11,13H2,1-4H3,(H,24,29) |
InChI Key |
ZSJNNQSQILSGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2CC3C(CC(CN3C)NC(=O)N4C(=CC(=N4)C)C)C5=C2C1=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




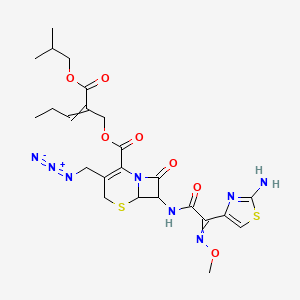
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)


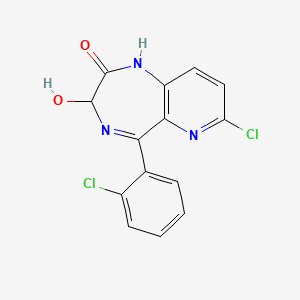

![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)
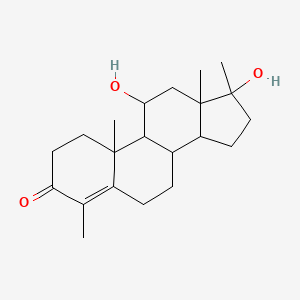
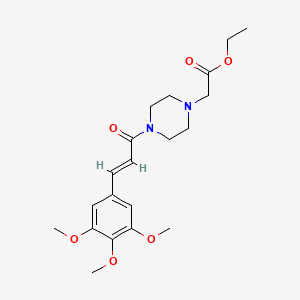
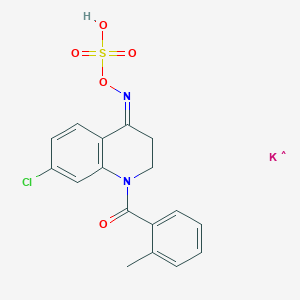

![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)